molecular formula C4H8ClF2NO B2977114 3-(Difluoromethyl)azetidin-3-ol hydrochloride CAS No. 1909316-00-2

3-(Difluoromethyl)azetidin-3-ol hydrochloride

Cat. No.: B2977114
CAS No.: 1909316-00-2
M. Wt: 159.56
InChI Key: KTLJRGPLRYLICZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidin-3-ol hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to an azetidin-3-ol structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)azetidin-3-ol hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with azetidin-3-ol as the starting material.

  • Difluoromethylation: The azetidin-3-ol undergoes a difluoromethylation reaction, where a difluoromethyl group is introduced to the azetidin-3-ol structure.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the difluoromethyl group.

  • Substitution: Substitution reactions can introduce different substituents to the azetidin-3-ol core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Compounds with reduced difluoromethyl groups.

  • Substitution Products: Derivatives with different substituents on the azetidin-3-ol core.

Scientific Research Applications

3-(Difluoromethyl)azetidin-3-ol hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)azetidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound's binding affinity and reactivity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)pyridine: A compound with a similar difluoromethyl group but a different core structure.

  • 3-(Difluoromethyl)azetidin-3-ol: The parent compound without the hydrochloride salt.

Uniqueness: 3-(Difluoromethyl)azetidin-3-ol hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can affect its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(difluoromethyl)azetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-3(6)4(8)1-7-2-4;/h3,7-8H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJRGPLRYLICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-00-2
Record name 3-(difluoromethyl)azetidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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